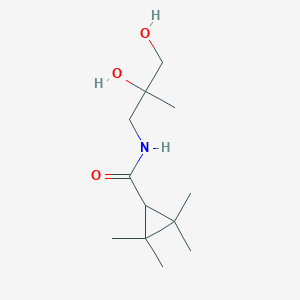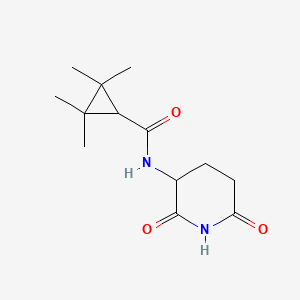
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride, commonly known as PB-22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in medicine and research. PB-22 is a potent agonist of the cannabinoid receptors, which are responsible for the effects of cannabinoids on the body.
Mechanism of Action
PB-22 acts as an agonist of the cannabinoid receptors, which are G protein-coupled receptors that are located throughout the body. When PB-22 binds to the receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This results in a variety of physiological effects such as pain relief, appetite stimulation, and immune modulation.
Biochemical and Physiological Effects:
PB-22 has been shown to have a variety of biochemical and physiological effects on the body. It has been found to be a potent analgesic, meaning that it can relieve pain. It has also been shown to stimulate appetite and promote weight gain in animal models. Additionally, PB-22 has been found to have immunomodulatory effects, meaning that it can affect the immune system.
Advantages and Limitations for Lab Experiments
PB-22 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, meaning that it can be used to study the effects of cannabinoids on the body. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also limitations to the use of PB-22 in lab experiments. It is a synthetic compound, meaning that it may not accurately reflect the effects of natural cannabinoids on the body. Additionally, its potency and high affinity for the cannabinoid receptors may make it difficult to study the effects of other compounds that interact with the receptors.
Future Directions
For research on PB-22 include the development of new synthetic cannabinoids, the study of its effects on different physiological systems, and further research on its safety and toxicity.
Synthesis Methods
PB-22 is synthesized through a multi-step process that involves the reaction of 2-cyanobenzyl chloride with pyrrolidine in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with hydrochloric acid.
Scientific Research Applications
PB-22 has been used extensively in scientific research as a tool to study the cannabinoid receptors and their effects on the body. It has been shown to have a high affinity for both the CB1 and CB2 receptors, which are involved in a variety of physiological processes such as pain sensation, appetite, and immune response.
properties
IUPAC Name |
3-pyrrolidin-2-ylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMMRPCTBXXTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)

![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)

![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)



